molecular formula C7H8ClFN2 B14839683 2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine

2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine

Cat. No.: B14839683
M. Wt: 174.60 g/mol
InChI Key: YBXUURLTSXMPEC-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.60 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 2-chloro-4-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-fluoropyridin-2-YL)ethanamine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure enhances its reactivity and specificity in various applications .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(6-chloro-4-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-7-4-5(9)3-6(11-7)1-2-10/h3-4H,1-2,10H2

InChI Key

YBXUURLTSXMPEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Cl)F

Origin of Product

United States

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